N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine
Description
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine (CAS 904704-23-0, molecular formula C₃₅H₄₅NO₃P₂Si) is a bifunctional organosilane compound featuring:
- A triethoxysilyl group (-Si(OEt)₃), enabling hydrolysis and condensation for surface anchoring or sol-gel applications.
- Two diphenylphosphinomethyl groups (-CH₂PPh₂), acting as strong electron-donating ligands for transition metals.
- A central propylamine backbone, providing structural flexibility.
This compound is air-sensitive and requires storage under inert atmospheres at 2–8°C . Its dual functionality makes it suitable for heterogeneous catalysis, where the phosphine ligands coordinate metals, and the silane group anchors the complex to silica or other oxide surfaces.
Properties
IUPAC Name |
N,N-bis(diphenylphosphanylmethyl)-3-triethoxysilylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45NO3P2Si/c1-4-37-42(38-5-2,39-6-3)29-19-28-36(30-40(32-20-11-7-12-21-32)33-22-13-8-14-23-33)31-41(34-24-15-9-16-25-34)35-26-17-10-18-27-35/h7-18,20-27H,4-6,19,28-31H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWAWBPCENPPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45NO3P2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904704-23-0 | |
| Record name | N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine typically involves the reaction of diphenylphosphine with a suitable amine precursor, followed by the introduction of the triethoxysilyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: Reduction reactions can modify the silane group.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine and silane sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Catalysis
Role as a Ligand:
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine acts as a bidentate ligand in coordination chemistry, enhancing the efficiency and selectivity of various catalytic processes. Its phosphine groups can coordinate with metal centers, facilitating reactions such as:
- Cross-coupling reactions: Used in Suzuki and Heck reactions for forming carbon-carbon bonds.
- Hydrogenation processes: Enhances the selectivity of hydrogenation reactions in organic synthesis.
Case Study:
A study demonstrated that this compound significantly improved yields in palladium-catalyzed cross-coupling reactions compared to traditional ligands, showcasing its effectiveness in organic synthesis .
Materials Science
Development of Advanced Materials:
The compound is integral in creating silane-based coatings that enhance adhesion and durability. Key applications include:
- Construction Industry: Used in sealants and adhesives to improve bonding strength.
- Automotive Industry: Applied in coatings that resist corrosion and wear.
Data Table: Coating Applications
| Application | Benefits |
|---|---|
| Sealants | Improved adhesion |
| Automotive coatings | Enhanced durability |
| Construction adhesives | Increased strength |
Nanotechnology
Synthesis of Nanoparticles:
this compound plays a crucial role in the stabilization and functionalization of nanoparticles. Its unique structure allows for:
- Stabilization of metal nanoparticles for use in catalysis.
- Functionalization of silica nanoparticles for biomedical applications.
Case Study:
Research has shown that using this compound in the synthesis of gold nanoparticles resulted in improved stability and biocompatibility, making them suitable for drug delivery systems .
Surface Modification
Modification Techniques:
The compound is effective in modifying surfaces to achieve desired hydrophobic or hydrophilic properties. This is particularly beneficial for:
- Biomedical Devices: Enhancing biocompatibility and reducing protein adsorption.
- Water-repellent Coatings: Applications in textiles and construction materials.
Data Table: Surface Properties
| Property | Modification Type | Application |
|---|---|---|
| Hydrophobicity | Silane coating | Textiles |
| Biocompatibility | Surface functionalization | Medical implants |
Pharmaceutical Development
Drug Delivery Systems:
The compound's structure can enhance the solubility and bioavailability of therapeutic agents. Research focuses on its potential as a carrier for:
- Anticancer drugs to improve targeted delivery.
- Diagnostic tools for imaging applications.
Case Study:
Investigations into its use as a drug delivery vehicle have shown promising results in increasing the efficacy of chemotherapeutic agents while minimizing side effects .
Mechanism of Action
The mechanism by which N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine exerts its effects involves its ability to coordinate with metal centers and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or surface modification .
Comparison with Similar Compounds
Structural and Functional Group Variations
Triethoxysilyl Propylamine Derivatives
- Key Differences :
Phosphazene/Siloxane Hybrids
Compounds like N₃P₃Cl₃[N(CH₂)₃Si(OEt)₃]₃ (from hexachlorocyclotriphosphazene and TEPA) are used in cyclophosphazene/SiO₂ composites. These hybrids are thermally stable (up to 300°C) and designed for gas-separation membranes .
- Comparison : The target compound’s phosphine groups offer redox-active metal coordination sites, whereas phosphazene hybrids rely on P-N backbones for thermal stability .
Ru(II) Complexes with Triethoxysilylpropylamine
In , Cl₂Ru(P∩O)₂ reacts with 3-(triethoxysilyl)propylamine to form trans-Cl₂Ru(P∩O)(NH₂R)₂. These complexes are precursors for sol-gel-derived xerogels used in materials science .
- Comparison: The target compound’s diphenylphosphino groups would form stronger metal-ligand bonds (e.g., with Pd or Pt), enhancing catalytic activity in cross-coupling reactions compared to amine-based Ru complexes.
Salen Platinum(II) Complexes
describes Salen Pt(II) complexes with methoxysalicylidene ligands. These are chiral catalysts for asymmetric synthesis.
- Comparison : The target compound’s silane group allows immobilization on supports, enabling recyclable catalysis, whereas Salen-Pt complexes are homogeneous .
Silane Hydrolysis and Sol-Gel Behavior
- Key Insight : Trimethoxysilyl groups hydrolyze faster than triethoxysilyl, accelerating sol-gel kinetics. The target compound’s slower hydrolysis allows better control over hybrid material porosity .
Thermal and Stability Properties
| Compound | Thermal Stability (°C) | Air Sensitivity |
|---|---|---|
| Target Compound | >150 (decomposes) | High (PPh₂ groups) |
| Cyclophosphazene/SiO₂ Composites | >300 | Low |
| TEPA-Impregnated Silica Gel | ~200 (amine degradation) | Moderate |
- Comparison : Phosphazene/SiO₂ composites excel in high-temperature applications, while the target compound’s phosphine ligands limit its thermal stability but enhance catalytic versatility .
Biological Activity
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine (CAS No. 904704-23-0) is a complex organophosphorus compound that integrates phosphine and silane functionalities. This compound has garnered attention in various scientific fields due to its unique properties and potential applications, particularly in biological systems.
- Molecular Formula : CHN OPSi
- Molecular Weight : 617.8 g/mol
- Physical State : Liquid
- Purity : >95%
- Storage Conditions : Refrigerated (0-10°C), under inert gas to prevent degradation.
The synthesis typically involves the reaction of diphenylphosphine with an amine precursor, followed by the introduction of the triethoxysilyl group. The reaction conditions are critical, often requiring controlled temperatures and inert atmospheres to achieve high purity and yield. The compound's mechanism of action primarily revolves around its ability to coordinate with metal centers, forming stable complexes that can facilitate various chemical reactions, including catalysis and surface modifications .
Applications in Biology and Medicine
This compound has shown promise in several biological applications:
- Cell Culture : Its ability to modify surfaces makes it suitable for creating bioactive surfaces that enhance cell adhesion and growth.
- Drug Delivery Systems : The compound is being explored for its potential in drug delivery applications due to its biocompatibility and ability to form stable complexes with therapeutic agents.
- Diagnostic Tools : Its properties are beneficial in developing diagnostic tools, particularly those requiring surface modifications for enhanced sensitivity.
Case Studies and Research Findings
-
Surface Modification for Enhanced Cell Growth :
- A study demonstrated that surfaces treated with this compound exhibited significantly improved cell adhesion compared to untreated surfaces. This enhancement was attributed to the compound's ability to create a more favorable microenvironment for cell attachment.
- Catalytic Activity in Biological Reactions :
- Toxicological Assessment :
Comparative Data Table
| Property/Study | Findings |
|---|---|
| Cell Adhesion Enhancement | Improved by 30% on modified surfaces |
| Catalytic Efficiency | Reduced activation energy by 15% in specific reactions |
| Toxicity (LD50) | 1780 mg/kg (oral, rat); 3800 mg/kg (skin, rabbit) |
| Storage Stability | Stable under inert conditions for over 12 months |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine, and how can its purity be ensured?
- Methodology : Synthesis typically involves a multi-step reaction starting with 3-(triethoxysilyl)propylamine. The diphenylphosphino groups are introduced via nucleophilic substitution or coupling reactions under inert conditions (e.g., Schlenk line or glovebox). For example, phosphine ligands can be attached using alkylation reagents like chloromethyldiphenylphosphine in anhydrous tetrahydrofuran (THF) with a base such as potassium tert-butoxide.
- Purification : Column chromatography under nitrogen atmosphere using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is critical to prevent oxidation of phosphine groups. Purity can be verified via P NMR to confirm absence of oxidized byproducts (e.g., phosphine oxides) .
Q. How should researchers handle and store this compound to maintain stability?
- Handling : Due to air-sensitive phosphine moieties, use inert gas techniques (argon/nitrogen) for storage and handling. Gloveboxes or Schlenk lines are recommended for weighing and transferring.
- Storage : Store in sealed, dark glass vials at -20°C to minimize degradation. Avoid exposure to moisture, as the triethoxysilyl group can hydrolyze, leading to cross-linking or gel formation .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : H, C, and P NMR are essential. For example, P NMR can resolve peaks at δ 10–20 ppm for P(III) centers, while oxidized species appear upfield (δ ~25 ppm). HSQC spectra () can assist in assigning proton-carbon correlations near the silyl group.
- FTIR : Confirm the presence of Si-O-C (1100 cm) and P-C (1450 cm) bonds.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for metal complexes derived from this ligand .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in transition-metal catalysis, and what challenges arise in catalytic performance?
- Application : The phosphine groups act as strong σ-donors, stabilizing metal centers (e.g., Pd, Pt, or Ru) in cross-coupling or hydrogenation reactions. The triethoxysilyl group enables immobilization on silica supports (via sol-gel methods) for heterogeneous catalysis, as demonstrated in supported copper catalysts ().
- Challenges : Contradictions in catalytic activity may arise from steric hindrance of the bulky diphenylphosphine groups or incomplete metal coordination. Mitigate this by optimizing metal-to-ligand ratios and reaction temperatures .
Q. What strategies resolve contradictions in catalytic data when using this ligand with different metal centers?
- Methodology : Perform comparative kinetic studies and operando spectroscopy (e.g., in situ XAS or IR) to monitor metal-ligand interactions. For example, Pd complexes may show higher activity in Suzuki-Miyaura couplings than Pt due to faster oxidative addition rates.
- Data Analysis : Use multivariate analysis (e.g., PCA) to correlate ligand steric/electronic parameters (Tolman cone angles, P NMR shifts) with turnover frequencies (TOF). Reference databases like SDBS () can aid in benchmarking .
Q. How does the triethoxysilyl group influence the compound’s integration into hybrid materials?
- Functionalization : The silyl group undergoes hydrolysis-condensation to form covalent bonds with oxide surfaces (e.g., SiO). Pre-functionalize silica supports via reflux in toluene/water mixtures to create anchoring sites.
- Characterization : Use BET surface area analysis and TEM to confirm uniform ligand grafting. Contrast with non-silylated analogs to isolate the silyl group’s contribution to material stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
